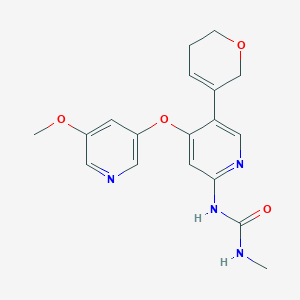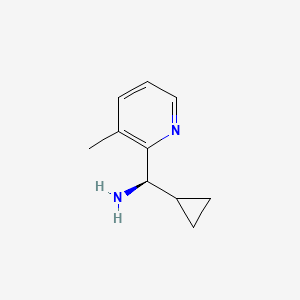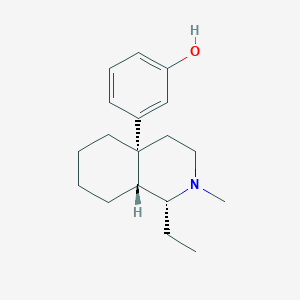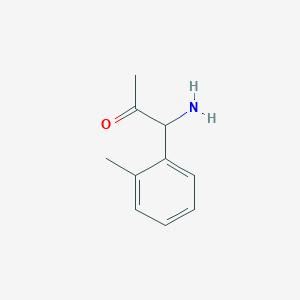
1-Amino-1-(2-methylphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(2-methylphenyl)acetone is an organic compound with the molecular formula C10H13NO It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-methylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylacetone with ammonia in the presence of a reducing agent. Another method includes the reductive amination of 2-methylphenylacetone using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-(2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(2-methylphenyl)acetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(2-methylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: Similar in structure but lacks the amino group.
1-Phenyl-2-propanone: Another related compound with a similar backbone but different functional groups.
Uniqueness: 1-Amino-1-(2-methylphenyl)acetone is unique due to the presence of both an amino group and a 2-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-amino-1-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,10H,11H2,1-2H3 |
InChI-Schlüssel |
CTPRNTOSTRTHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


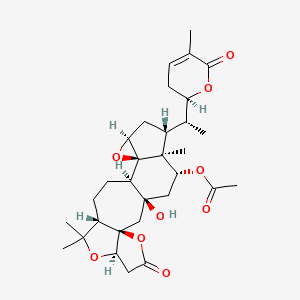
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)

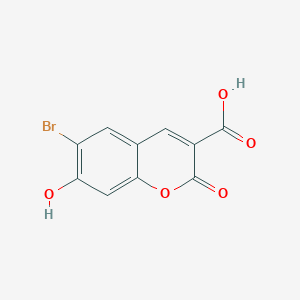
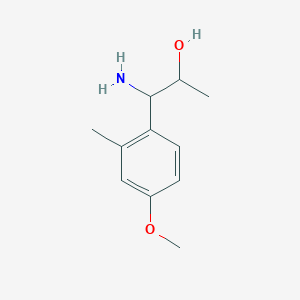
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)


![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
